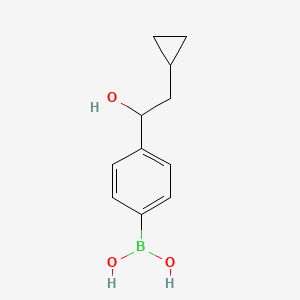

4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenylboronic acid or benzeneboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .

Synthesis Analysis

Numerous methods exist to synthesize phenylboronic acid. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis

The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis

Phenylboronic acid is involved in various reactions such as Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, and Palladium-catalyzed stereoselective Heck-type reaction .Physical And Chemical Properties Analysis

Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . Its melting point is 216 °C .Applications De Recherche Scientifique

Catalytic Applications

- Catalysis in Amidation Reactions: Phenylboronic acids, including 4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid, have been utilized in catalyzing amidation reactions between carboxylic acids and amines. These reactions are significant in peptide synthesis, with studies indicating that the ortho-substituent in phenylboronic acid plays a crucial role in the reaction's efficiency by preventing amine coordination, thereby accelerating amidation (Wang, Lu, & Ishihara, 2018).

Biological and Pathological Processes Monitoring

- Monitoring of Sialic Acid: Phenylboronic acid-functionalized compounds have shown promise in detecting and monitoring sialic acid, which is significant in various biological and pathological processes. Notably, they have been used for the in situ two-photon imaging of cell surface sialic acids, leveraging their unique fluorescence stability and biocompatibility. This application extends to potential uses in cancer diagnostics and therapeutics (Li & Liu, 2021).

Synthesis and Modification of Compounds

- Synthesis of Substituted Sugar Derivatives: Phenylboronic acid, including derivatives like this compound, plays a role in the synthesis of specifically substituted or oxidized sugar derivatives. It condenses with diols to form cyclic esters, which can be used in the synthesis of these derivatives (Ferrier, 1972).

Photodynamic Therapy

- Application in Photodynamic Therapy: Phenylboronic acid derivatives, including this compound, have been explored for their potential in photodynamic therapy. They demonstrate the ability to generate reactive oxygen species under certain conditions, suggesting their usefulness in treating cancer cells (Li & Liu, 2021).

Supramolecular Chemistry

- Design of Supramolecular Assemblies: Phenylboronic acids are employed in the design and synthesis of supramolecular assemblies. These assemblies, formed through hydrogen bonds between heteroatoms and phenylboronic acid, have potential applications in host-guest chemistry (Pedireddi & Seethalekshmi, 2004).

Drug Delivery and Biosensors

- Glucose-Responsive Drug Delivery Systems: Phenylboronic acid-modified polymers, such as those containing this compound, are being developed for glucose-responsive drug delivery systems. Their unique chemistry allows for the formation of reversible complexes with polyols, including sugars, which can be exploited for targeted drug delivery in response to glucose levels (Lan & Guo, 2019).

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .

Result of Action

The interaction of boronic acids with biological targets can lead to various effects, depending on the specific targets and the nature of the interaction .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid . For instance, the rate of hydrolysis of some phenylboronic esters is known to be influenced by the pH and the substituents in the aromatic ring .

Safety and Hazards

Orientations Futures

Phenylboronic acid has been used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies . Its future directions are likely to continue in these areas, with potential new applications being discovered as research progresses.

Propriétés

IUPAC Name |

[4-(2-cyclopropyl-1-hydroxyethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c13-11(7-8-1-2-8)9-3-5-10(6-4-9)12(14)15/h3-6,8,11,13-15H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASSTERGXUSUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(CC2CC2)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2471966.png)

![4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2471969.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471974.png)

![(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2471978.png)

![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)